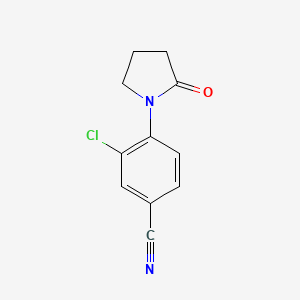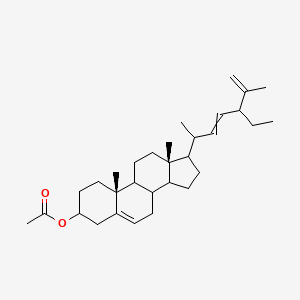
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate is a complex organic compound belonging to the class of sterols. Sterols are a subgroup of steroids and an important class of organic molecules that play crucial roles in cell membrane structure and function. This particular compound is characterized by its unique structure, which includes an ethyl group at the 24th position and a triene system (three double bonds) within the cholestane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the precursor molecule.
Alkylation: Introduction of the ethyl group at the 24th position.
Acetylation: Formation of the acetate ester at the 3beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of hydrogenation and alkylation steps. The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols.
Reduction: Further hydrogenation to remove double bonds.
Substitution: Replacement of functional groups, such as the acetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride (Ac2O) for acetylation reactions.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Saturated sterol derivatives.
Substitution: Various esterified products depending on the substituent introduced.
Applications De Recherche Scientifique
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mécanisme D'action
The mechanism of action of (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate involves its interaction with cellular membranes and specific receptors. The compound can modulate membrane fluidity and permeability, influencing various signaling pathways. It may also bind to nuclear receptors, affecting gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(24S)-24-ethylcholesta-5,22(E),25-trien-3beta-ol: Similar structure but lacks the acetate group.
Stigmasta-5,22,25-trien-3beta-ol: Another sterol with a similar triene system.
Uniqueness
(24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate is unique due to its specific structural features, such as the ethyl group at the 24th position and the acetate ester at the 3beta position. These modifications can significantly influence its biological activity and chemical reactivity compared to other sterols.
Propriétés
Formule moléculaire |
C31H48O2 |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/t21?,23?,25?,26?,27?,28?,29?,30-,31+/m0/s1 |
Clé InChI |
MOEVEIGHSLNJAI-DPFKSGFHSA-N |
SMILES isomérique |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)C(=C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aR,6aS)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(20-azido-3,6,9,12,15,18-hexaoxaicosan-1-yl)pentanamide](/img/structure/B12434983.png)
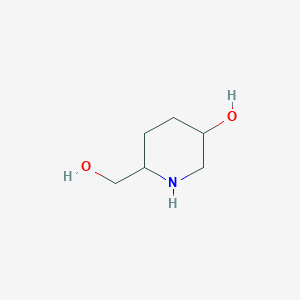
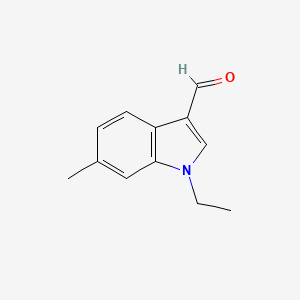
![Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate](/img/structure/B12435015.png)
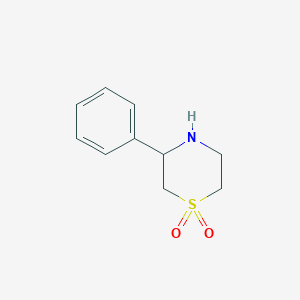
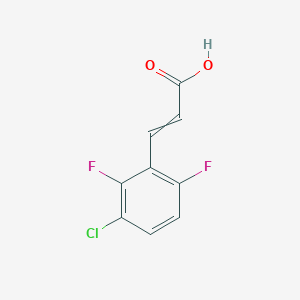
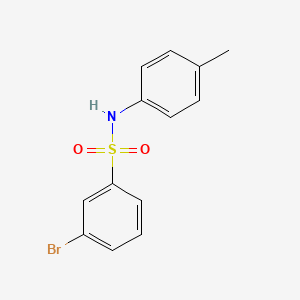
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12435041.png)
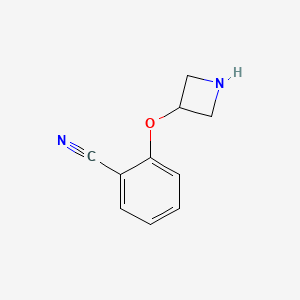
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)
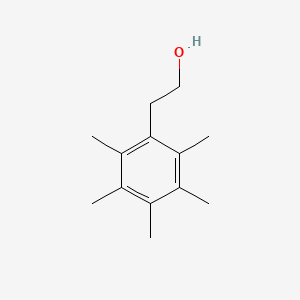
![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)
